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Compound of Interest

Compound Name: ML277

Cat. No.: B560125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular

underpinnings of the interaction between the small molecule activator, ML277, and the voltage-

gated potassium channel, KCNQ1. Understanding this interaction is pivotal for the

development of novel therapeutics targeting cardiac arrhythmias, such as Long QT syndrome,

where KCNQ1 dysfunction is a key factor.

Introduction to KCNQ1 and ML277
The KCNQ1 channel, also known as Kv7.1, is a crucial component of cardiac action potential

repolarization. It forms the pore-forming subunit of the slow delayed rectifier potassium current

(IKs) when co-assembled with the auxiliary subunit KCNE1.[1] Mutations in the KCNQ1 gene

can lead to Long QT syndrome, a disorder that predisposes individuals to life-threatening

cardiac arrhythmias.

ML277 is a potent and selective activator of the KCNQ1 channel.[2] It has been shown to

shorten the action potential duration in cardiomyocytes, making it a promising candidate for the

treatment of Long QT syndrome.[3] This guide delves into the high-resolution structural data

that elucidates the precise binding site and mechanism of action of ML277 on the KCNQ1

channel.
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The potency and electrophysiological effects of ML277 on KCNQ1 have been quantified in

several studies. The following tables summarize these key quantitative data points.

Table 1: Potency of ML277 on KCNQ1 Channels

Parameter Value Cell Type Reference

EC50 260 nM Mammalian Cells [3][4]

EC50 200 ± 20 nM CHO Cells [5]

Table 2: Electrophysiological Effects of ML277 on KCNQ1 Channels

Parameter Effect of ML277 Concentration Reference

Peak Current Dramatic increase 1 µM [6]

Deactivation Slowing 1 µM [6]

Voltage-Dependent

Gating

Loss of voltage

dependence
1 µM [6]

Tail Currents
8.5 ± 1.8-fold increase

at +60 mV
1 µM [6]

G-V Relationship
Slight rightward shift

(ΔV50 of ~6 mV)
Not specified [3]

Rb+/K+ Permeability

Ratio

Decreased from 3.1 to

1.1
1 µM [7]

Structural Basis of ML277 Binding
Recent advancements in cryogenic electron microscopy (cryo-EM) have provided

unprecedented, high-resolution views of the KCNQ1 channel in complex with ML277. These

structures reveal the precise binding pocket and the conformational changes induced by the

molecule.
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ML277 binds to a hydrophobic pocket located at the interface between two adjacent KCNQ1

subunits.[3][8][9] This pocket is formed by the S4-S5 linker and the S5 helix of one subunit, and

the S5 and S6 helices of the neighboring subunit.[3] This inter-subunit binding site is often

referred to as the "elbow" pocket, situated just above the S4-S5 linker.[3][10][11]

Key Interacting Residues:

The interaction between ML277 and KCNQ1 is primarily hydrophobic. Key residues identified

as being crucial for ML277 binding include:

S4-S5 Linker: Trp248, Leu251, Val255[3]

S5 Helix: Leu262, Leu266[3]

S5' Helix (adjacent subunit): Leu271[3]

S6' Helix (adjacent subunit): Phe335, Phe339[3]

The non-conserved nature of several of these residues among different KCNQ isoforms

explains the high selectivity of ML277 for KCNQ1.[8]

Mechanism of Action: How ML277 Activates KCNQ1
The binding of ML277 to the "elbow" pocket induces a series of conformational changes that

lead to channel activation. This mechanism is distinct from the canonical voltage-dependent

activation and involves the modulation of the coupling between the voltage-sensing domain

(VSD) and the pore domain (PD).

VSD-Pore Coupling Enhancement:

KCNQ1 gating is a complex process involving at least two open states: an intermediate-open

(IO) state and an activated-open (AO) state.[1][3] ML277 specifically enhances the transition to

the AO state by strengthening the coupling between the VSD and the PD.[3][7]

Upon binding, ML277 directly induces an upward movement of the S4-S5 linker.[3][10][11] This

movement is transmitted to the pore-lining S6 helices, leading to the opening of the activation

gate at the intracellular side of the channel.[3] A significant aspect of ML277's action is that it
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can induce pore opening without a large structural rearrangement of the C-terminal domain

(CTD) of KCNQ1, which is typically involved in channel gating.[3]
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The Role of KCNE1:

The presence of the KCNE1 subunit significantly reduces the sensitivity of the KCNQ1 channel

to ML277.[2][6] It is proposed that KCNE1 binds at or near the ML277 binding site at the inter-

subunit interface, thereby sterically hindering the binding of ML277.[4][7] This competition

between ML277 and KCNE1 is a critical consideration for the therapeutic application of ML277,

as the native IKs current is a complex of KCNQ1 and KCNE1.
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The structural and functional data presented in this guide were obtained through a combination

of cryo-electron microscopy and electrophysiological techniques.

Cryo-Electron Microscopy (Cryo-EM):

High-resolution structures of the human and Xenopus KCNQ1-Calmodulin (CaM) complexes,

both in the apo (closed) state and bound to ML277 (open state), were determined using single-

particle cryo-EM.[3][8][9]
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Electrophysiology:
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The functional effects of ML277 on KCNQ1 channels were characterized using two-electrode

voltage clamp (TEVC) recordings in Xenopus oocytes or patch-clamp recordings in mammalian

cell lines (e.g., CHO or HEK293 cells) transiently expressing the channel.[3][7]

Voltage Protocols: To assess the voltage-dependence of activation, cells were held at a

negative membrane potential (e.g., -80 mV) and then subjected to a series of depolarizing

voltage steps (e.g., from -120 mV to +60 mV).[3] Tail currents were subsequently recorded at

a repolarizing potential (e.g., -40 mV) to determine the extent of channel deactivation.

Data Analysis: The conductance-voltage (G-V) relationships were determined by normalizing

the tail current amplitudes and fitting the data with a Boltzmann function to calculate the half-

maximal activation voltage (V50).

Conclusion and Future Directions
The elucidation of the structural basis for ML277 binding to KCNQ1 represents a significant

milestone in the development of targeted therapies for cardiac channelopathies. The detailed

understanding of the binding site and the allosteric mechanism of activation provides a robust

framework for the rational design of next-generation KCNQ1 activators with improved potency,

selectivity, and pharmacokinetic properties.

Future research should focus on:

Developing ML277 analogs that are effective on the KCNQ1/KCNE1 complex.

Investigating the structural basis of interaction for other KCNQ1 activators to identify

alternative binding sites and mechanisms.

Translating the in vitro findings into in vivo models to assess the therapeutic potential and

safety of ML277 and related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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